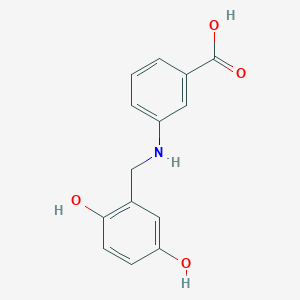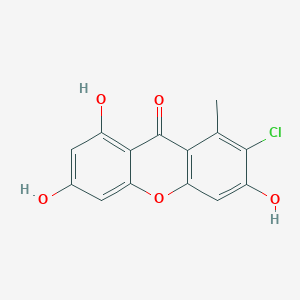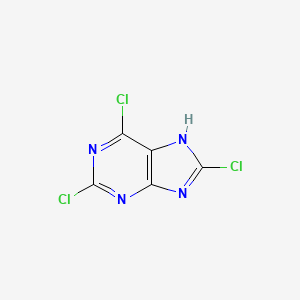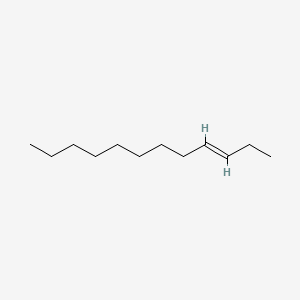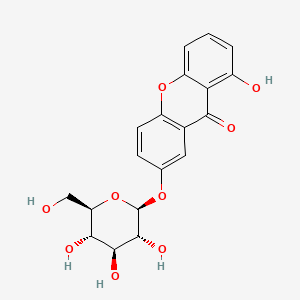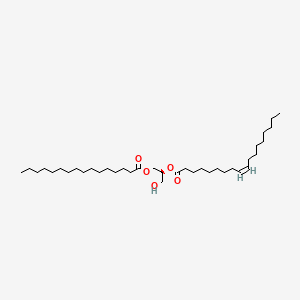
1-Palmitoyl-2-oleoyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol involves a two-step enzymatic process that achieves high yields and purity. Initially, tripalmitin undergoes alcoholysis in the presence of sn1,3-regiospecific lipases to yield 2-monopalmitin, which is then esterified with oleic acid to form the structured triglyceride. This process emphasizes the use of solvents permitted in foodstuffs and aims for a solvent-free system for the second step (Schmid et al., 1999).
Scientific Research Applications
Chiral Synthesis and Purification
1-Palmitoyl-2-oleoyl-sn-glycerol (POPG) has been utilized in chiral synthesis studies. For instance, the synthesis of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, a triglyceride, was achieved with more than 95% purity through a two-step reaction. This process involved regioselective epoxide opening and bromine substitution, showcasing POPG's role in facilitating complex lipid synthesis (Villeneuve et al., 1994).
Advanced Lipid Synthesis Techniques
Recent advancements in lipid synthesis have led to the production of chain-deuterated POPG. This process demonstrates the precise control achievable in lipid synthesis and the ability to produce highly pure, mixed-acyl phospholipids for experimental techniques. The combination of chemical and biocatalytic synthesis in producing these lipids highlights POPG's versatility in research applications (Bogojevic & Leung, 2020).
Dynamics of Phospholipid Bilayers
POPG has been instrumental in understanding the dynamical behavior of lipid bilayers. Studies using deuterium relaxation times have revealed insights into the mobility and structural characteristics of phosphatidylethanolamines and phosphatidylcholines containing oleic acid. This research enhances our understanding of membrane dynamics, which is crucial for many biological processes (Perly, Smith, & Jarrell, 1985).
Phase Behavior in Aqueous Dispersions
Investigating the phase behavior of mixtures containing POPG has been pivotal in understanding lipid interactions. For example, the study of mixtures of 1,2-POG with POPC and POPS using techniques like DSC and X-ray diffraction has led to the construction of phase diagrams. These studies shed light on the complex interactions within lipid mixtures, which are crucial for understanding biological membrane dynamics (Jiménez-Monreal et al., 1998).
Membrane Permeabilization Studies
The interaction of POPG with amphiphilic ionic liquids has been studied to understand membrane permeabilization. This research, which includes fluorescence spectroscopy and NMR measurements, provides a molecular understanding of how these interactions affect membrane structure and function. Such studies are essential for developing applications ranging from drug delivery to understanding environmental impacts on cellular membranes (Kumar et al., 2018).
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycerol is an endogenous metabolite and a major diacylglycerol in the Hormogonium-Inducing Factor (HIF)-1 . HIF-1 is a key regulator of cellular response to hypoxia, which plays a crucial role in energy metabolism, angiogenesis, cell survival, and other critical cellular functions .
Mode of Action
It is known to reduce interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and respiratory distress .
Result of Action
The primary result of this compound’s action is the prevention of alveolar collapse, leading to the alleviation of respiratory distress . This is achieved by reducing the interfacial tension at the air/water interfaces in the alveoli .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a secondary messenger in signal transduction pathways. It interacts with protein kinase C (PKC), a family of enzymes that play crucial roles in regulating various cellular functions. The binding of this compound to PKC activates the enzyme, leading to phosphorylation of target proteins and subsequent cellular responses. Additionally, this compound interacts with other proteins and enzymes involved in lipid metabolism, such as diacylglycerol lipase and phospholipase C, which further modulate its activity and function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, including the activation of PKC, which affects gene expression, cell proliferation, and apoptosis. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators. In adipocytes, it plays a role in lipid storage and mobilization, impacting cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PKC and other lipid-metabolizing enzymes. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of downstream targets. This activation cascade results in various cellular responses, including changes in gene expression and metabolic processes. Additionally, this compound can be hydrolyzed by diacylglycerol lipase to produce monoacylglycerol and free fatty acids, which further participate in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound depend on factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in lipid metabolism and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance cellular signaling and metabolic processes without causing significant adverse effects. At higher doses, it may induce toxicity and adverse effects, such as inflammation and oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage in experimental settings to avoid potential harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and signal transduction. It is synthesized from phosphatidic acid by the action of phosphatidate phosphatase and can be further metabolized by diacylglycerol lipase to produce monoacylglycerol and free fatty acids. These metabolites participate in various cellular processes, including energy production, membrane synthesis, and signaling .
Transport and Distribution
Within cells, this compound is transported and distributed by specific lipid transporters and binding proteins. It can be incorporated into cellular membranes or stored in lipid droplets. The localization and accumulation of this compound are influenced by factors such as cellular energy status and the presence of specific enzymes and transporters .
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
properties
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-OZKTZCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
29541-66-0 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



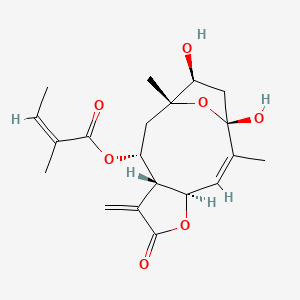
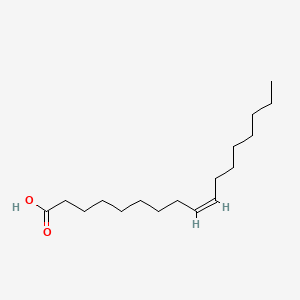
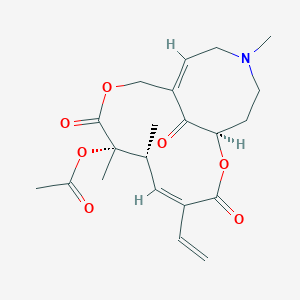

![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)
